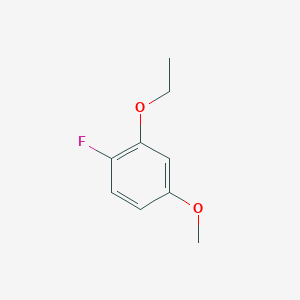
2-Ethoxy-1-fluoro-4-methoxybenzene
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-Ethoxy-1-fluoro-4-methoxybenzene is an organic compound with the molecular formula C9H11FO2 It is a derivative of benzene, where the benzene ring is substituted with ethoxy, fluoro, and methoxy groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Ethoxy-1-fluoro-4-methoxybenzene typically involves electrophilic aromatic substitution reactions. One common method is the ethoxylation of 1-fluoro-4-methoxybenzene. This reaction can be carried out using ethyl iodide in the presence of a strong base such as sodium hydride or potassium tert-butoxide. The reaction is usually conducted under reflux conditions to ensure complete substitution.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance yield and purity. Catalysts and solvents are carefully chosen to minimize by-products and environmental impact.
Chemical Reactions Analysis
Types of Reactions
2-Ethoxy-1-fluoro-4-methoxybenzene can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding quinones or other oxidized derivatives.
Reduction: Reduction reactions can convert the fluoro group to a hydrogen atom, yielding 2-ethoxy-4-methoxybenzene.
Substitution: Electrophilic aromatic substitution reactions can introduce new substituents onto the benzene ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) in the presence of a palladium catalyst can be used.
Substitution: Reagents like bromine (Br2) or nitric acid (HNO3) can be used for halogenation or nitration reactions, respectively.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinones, while substitution reactions can produce various halogenated or nitrated derivatives.
Scientific Research Applications
2-Ethoxy-1-fluoro-4-methoxybenzene has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: The compound can be used in the study of enzyme interactions and metabolic pathways.
Industry: It is used in the production of specialty chemicals and materials with specific properties.
Mechanism of Action
The mechanism of action of 2-Ethoxy-1-fluoro-4-methoxybenzene involves its interaction with molecular targets such as enzymes or receptors. The ethoxy and methoxy groups can influence the compound’s binding affinity and specificity. The fluoro group can enhance the compound’s stability and resistance to metabolic degradation.
Comparison with Similar Compounds
Similar Compounds
1-Fluoro-4-methoxybenzene: Lacks the ethoxy group, making it less versatile in certain reactions.
2-Ethoxy-4-methoxybenzene: Lacks the fluoro group, which can affect its reactivity and stability.
2-Ethoxy-1-fluoro-4-hydroxybenzene: Contains a hydroxy group instead of a methoxy group, altering its chemical properties.
Uniqueness
2-Ethoxy-1-fluoro-4-methoxybenzene is unique due to the combination of ethoxy, fluoro, and methoxy groups on the benzene ring. This combination imparts specific chemical properties, such as increased stability and reactivity, making it valuable for various applications.
Biological Activity
2-Ethoxy-1-fluoro-4-methoxybenzene, a compound with the molecular formula C10H13F O2, is an aromatic ether that has garnered attention in medicinal chemistry due to its potential biological activities. This article aims to explore the biological activity of this compound, focusing on its pharmacological effects, mechanisms of action, and relevant case studies.
- Molecular Formula : C10H13F O2
- SMILES Notation : CCOc1ccc(OC)cc1F
Biological Activity Overview
The biological activity of this compound is primarily investigated in the context of its potential as an antiviral agent. Preliminary studies suggest that compounds with similar structures exhibit significant activity against various viral infections, including hepatitis B virus (HBV) and human immunodeficiency virus (HIV).
Antiviral Activity
-
Mechanism of Action :
- The compound is hypothesized to inhibit viral polymerases, an essential step in the viral replication cycle. This inhibition can lead to reduced viral loads in infected cells.
- Research Findings :
Study 1: Synthesis and Biological Evaluation
A recent study synthesized several derivatives of this compound and evaluated their antiviral properties. The key findings are summarized in Table 1.
| Compound | IC50 (HBV Polymerase) | EC50 (Cell-Based Assay) | Remarks |
|---|---|---|---|
| Compound A | 120 nM | 7.8 nM | Potent inhibitor |
| Compound B | 0.011 µM | Not tested | Highly effective |
| Compound C | 0.8 µM | Not tested | Moderate activity |
Table 1: Summary of antiviral activity against HBV for various compounds derived from this compound.
Study 2: Structure-Activity Relationship (SAR)
Another study focused on the structure-activity relationship of related compounds, revealing that modifications to the methoxy and ethoxy groups significantly influenced biological activity. The study concluded that:
- The presence of a fluorine atom enhances the lipophilicity and cellular uptake of the compound.
- Substituents on the aromatic ring play a crucial role in determining antiviral efficacy.
Properties
Molecular Formula |
C9H11FO2 |
|---|---|
Molecular Weight |
170.18 g/mol |
IUPAC Name |
2-ethoxy-1-fluoro-4-methoxybenzene |
InChI |
InChI=1S/C9H11FO2/c1-3-12-9-6-7(11-2)4-5-8(9)10/h4-6H,3H2,1-2H3 |
InChI Key |
NOAJNXWWLXTORH-UHFFFAOYSA-N |
Canonical SMILES |
CCOC1=C(C=CC(=C1)OC)F |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















